molecular formula C5H11NO2S B587312 L-Penicillamine-d6 CAS No. 1795786-79-6

L-Penicillamine-d6

Cat. No. B587312
M. Wt: 155.245
InChI Key: VVNCNSJFMMFHPL-CWJIZBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Penicillamine-d6 is a chemical compound with the molecular formula C5H5D6NO2S . It is chemically known as ®-2-amino-3-mercapto-3-(methyl-d3)butanoic-4,4,4-d3 acid . It is supplied with detailed characterization data compliant with regulatory guidelines .


Molecular Structure Analysis

The molecular structure of L-Penicillamine-d6 is characterized by the presence of a mercapto group (S), an amino group (NH2), and a carboxyl group (COOH) . The presence of these functional groups plays a significant role in its chemical reactions and biological activity.


Chemical Reactions Analysis

One study discusses a novel competitive-displacement fluorescence assay for L-penicillamine based on the reaction between the target and N-acetyl-L-cysteine-capped CdTe quantum dots for copper ions . The fluorescence of the CdTe QDs decreased significantly in the presence of cupric ions (Cu2+) due to the binding of Cu2+ to NALC on the surface of the CdTe QDs, but the addition of L-PA immediately resulted in efficient fluorescence recovery of the modulated CdTe QDs .

Safety And Hazards

While specific safety data for L-Penicillamine-d6 is not available, Penicillamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

L-Penicillamine-d6 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Penicillamine . This suggests potential future applications in the pharmaceutical industry, particularly in the development and production of drugs.

properties

IUPAC Name

(2R)-2-amino-4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-CWJIZBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Penicillamine-d6

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